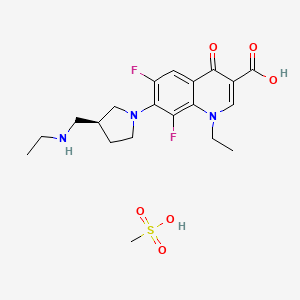
Hlz9RY3swq
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-ethyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid compound with methanesulfonic acid (1:1) is a complex organic compound that belongs to the class of quinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various medical and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-ethyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. The process typically starts with the preparation of the quinolone core, followed by the introduction of the pyrrolidine ring and the ethylamino group. The final step involves the formation of the methanesulfonic acid salt.
Preparation of the Quinolone Core: The quinolone core is synthesized through a series of reactions, including cyclization and oxidation.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction.
Addition of the Ethylamino Group: The ethylamino group is added using reductive amination.
Formation of the Methanesulfonic Acid Salt: The final compound is formed by reacting the quinolone derivative with methanesulfonic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Used for the initial synthesis steps.
Continuous Flow Reactors: Employed for the final steps to improve efficiency and scalability.
Purification: Involves crystallization and filtration to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolone core.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products Formed
Oxidation Products: Include quinolone derivatives with additional oxygen functionalities.
Reduction Products: Include hydroxylated quinolone derivatives.
Substitution Products: Include various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of other complex organic molecules.
Biology
Antibacterial Agent: Widely used in research for its antibacterial properties.
Enzyme Inhibition: Studied for its ability to inhibit certain bacterial enzymes.
Medicine
Antibiotic: Used in the development of new antibiotics.
Drug Development: Investigated for its potential in treating bacterial infections.
Industry
Pharmaceuticals: Used in the production of antibacterial drugs.
Biotechnology: Employed in various biotechnological applications.
Mecanismo De Acción
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Enhanced Stability: The presence of the methanesulfonic acid salt enhances the stability of the compound.
Broad-Spectrum Activity: Effective against a wide range of bacterial pathogens.
Improved Solubility: The methanesulfonic acid salt form improves the solubility of the compound, making it more effective in biological systems.
Propiedades
Número CAS |
109960-63-6 |
|---|---|
Fórmula molecular |
C20H27F2N3O6S |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
1-ethyl-7-[(3S)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C19H23F2N3O3.CH4O3S/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27;1-5(2,3)4/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27);1H3,(H,2,3,4)/t11-;/m0./s1 |
Clave InChI |
YIVIWWYZEYGBSQ-MERQFXBCSA-N |
SMILES isomérico |
CCNC[C@@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.CS(=O)(=O)O |
SMILES canónico |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















